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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Amino-6-nitrobenzyl alcohol (CAS No: 98451-51-5). Due to the limited availability of

directly published experimental spectra for this specific compound, this guide presents

predicted data based on the analysis of structurally similar compounds, including 2-

aminobenzyl alcohol and 2-nitrobenzyl alcohol, alongside established principles of

spectroscopic interpretation. The information herein serves as a valuable resource for the

characterization and analysis of this important chemical intermediate.

Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 2-Amino-6-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-6-nitrobenzyl alcohol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5-7.8 d 1H
Ar-H (adjacent to -

NO₂)

~6.8-7.2 t 1H Ar-H

~6.5-6.7 d 1H
Ar-H (adjacent to -

NH₂)

~4.5 s 2H -CH₂OH

~5.0 (broad s) 2H -NH₂

~3.5 (broad s) 1H -OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-6-nitrobenzyl alcohol

Chemical Shift (δ, ppm) Assignment

~150 C-NH₂

~148 C-NO₂

~130 Ar-CH

~128 Ar-C (ipso, attached to -CH₂OH)

~118 Ar-CH

~115 Ar-CH

~60 -CH₂OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 2-Amino-6-nitrobenzyl alcohol
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500-3300 O-H (Alcohol) Stretching

3400-3200 N-H (Amine) Stretching

3100-3000 C-H (Aromatic) Stretching

2950-2850 C-H (Aliphatic) Stretching

1620-1580 C=C (Aromatic) Stretching

1550-1500 N-O (Nitro) Asymmetric Stretching

1365-1335 N-O (Nitro) Symmetric Stretching

1300-1200 C-N (Amine) Stretching

1200-1000 C-O (Alcohol) Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Expected UV-Vis Absorption Maxima for 2-Amino-6-nitrobenzyl alcohol

λmax (nm) Solvent Chromophore

~280-300 Ethanol
π → π* transitions of the nitro-

substituted aromatic ring

~380-420 Ethanol
n → π* transitions involving

the nitro and amino groups

Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
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Sample Preparation: Approximately 5-10 mg of 2-Amino-6-nitrobenzyl alcohol is dissolved

in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used

as an internal standard (0 ppm).

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. A 30° pulse width, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typically used.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is

generally required to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectra are obtained using an FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2-Amino-6-nitrobenzyl alcohol is ground with ~100 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A

background spectrum of the empty sample compartment is recorded first. The sample

spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Data is commonly an

average of 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to yield the final IR spectrum of the compound.
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UV-Vis Spectroscopy
UV-Visible absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.

Sample Preparation: A stock solution of 2-Amino-6-nitrobenzyl alcohol is prepared by

dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent

(e.g., ethanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

Data Acquisition:

Two quartz cuvettes are filled, one with the pure solvent (as a reference) and the other

with the sample solution.

The spectrophotometer is set to scan a wavelength range, typically from 200 to 600 nm.

The instrument records the absorbance of the sample solution as a function of

wavelength.

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The

wavelengths of maximum absorbance (λmax) are identified from the plot.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-6-nitrobenzyl alcohol.
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General Spectroscopic Analysis Workflow

Sample Preparation
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(¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy

Data Acquisition
(FID / Interferogram / Absorbance)

 FID  Interferogram  Absorbance vs. λ

Data Processing
(FT, Correction, Referencing)

Spectral Interpretation

Structural Elucidation / Characterization

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-nitrobenzyl Alcohol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218528#2-amino-6-nitrobenzyl-alcohol-
spectroscopic-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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